molecular formula C20H17N3O2S B231731 N-(9-ethyl-9H-carbazol-3-yl)-N'-(2-furoyl)thiourea

N-(9-ethyl-9H-carbazol-3-yl)-N'-(2-furoyl)thiourea

Cat. No.: B231731
M. Wt: 363.4 g/mol
InChI Key: XARLZONXJHXTTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9-ethyl-9H-carbazol-3-yl)-N'-(2-furoyl)thiourea, also known as ECTU, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further investigation. In

Mechanism of Action

The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-N'-(2-furoyl)thiourea involves the formation of a thiourea bond with thiols. This reaction leads to the formation of a fluorescent product that can be easily detected. The specificity of the reaction is due to the fact that other nucleophiles, such as amines and carboxylic acids, do not react with this compound under the same conditions.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In addition to its use as a fluorescent probe for thiols, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This property makes this compound a potential candidate for the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(9-ethyl-9H-carbazol-3-yl)-N'-(2-furoyl)thiourea is its specificity for thiols. This property makes it a valuable tool for studying the role of thiols in biological systems. However, this compound has some limitations for lab experiments. For example, this compound is sensitive to pH and temperature, which can affect its reactivity with thiols. In addition, this compound has a relatively short half-life, which can limit its usefulness in certain applications.

Future Directions

There are several future directions for research on N-(9-ethyl-9H-carbazol-3-yl)-N'-(2-furoyl)thiourea. One area of research is the development of new fluorescent probes based on this compound. These probes could be used to study the role of thiols in various biological processes. Another area of research is the development of this compound derivatives with improved properties, such as increased stability and reactivity. Finally, this compound could be further studied for its potential applications in the treatment of Alzheimer's disease and other neurological disorders.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its specificity for thiols makes it a valuable tool for studying the role of thiols in biological systems. However, this compound has some limitations for lab experiments, and further research is needed to develop new probes and derivatives with improved properties.

Synthesis Methods

The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-N'-(2-furoyl)thiourea involves the reaction of 9-ethylcarbazole with furoyl isothiocyanate in the presence of a base. This reaction leads to the formation of this compound as a white crystalline solid. The purity of the compound can be improved through recrystallization.

Scientific Research Applications

N-(9-ethyl-9H-carbazol-3-yl)-N'-(2-furoyl)thiourea has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a fluorescent probe for the detection of thiols. This compound has been shown to selectively react with thiols, producing a fluorescent product that can be easily detected. This property makes this compound a valuable tool for studying the role of thiols in biological systems.

Properties

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

N-[(9-ethylcarbazol-3-yl)carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C20H17N3O2S/c1-2-23-16-7-4-3-6-14(16)15-12-13(9-10-17(15)23)21-20(26)22-19(24)18-8-5-11-25-18/h3-12H,2H2,1H3,(H2,21,22,24,26)

InChI Key

XARLZONXJHXTTF-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CO3)C4=CC=CC=C41

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CO3)C4=CC=CC=C41

Origin of Product

United States

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